molecular formula C9H19N3O4 B1675791 Lysinoalanine CAS No. 18810-04-3

Lysinoalanine

Cat. No.: B1675791
CAS No.: 18810-04-3
M. Wt: 233.27 g/mol
InChI Key: IMSOBGJSYSFTKG-PKPIPKONSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of L-Lysine, N6-(2-amino-2-carboxyethyl)- follows International Union of Pure and Applied Chemistry conventions, with the complete IUPAC designation being (2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid. This nomenclature precisely describes the stereochemical configuration and functional group positioning within the molecular framework. The compound is registered under Chemical Abstracts Service number 18810-04-3, providing a unique identifier for chemical databases and regulatory documentation. The systematic classification places this molecule within the broader category of alpha-amino acids, specifically as a lysine derivative with modified side chain functionality.

Alternative nomenclature systems recognize this compound through several synonymous designations, including N6-(2-amino-2-carboxyethyl)-L-lysine and the more commonly employed term lysinoalanine. The numerical prefix N6 indicates the specific nitrogen atom involved in the substitution, referring to the epsilon amino group of the lysine residue. The molecular formula C9H19N3O4 encompasses the complete atomic composition, reflecting the integration of amino acid components through the characteristic crosslinking reaction. The compound demonstrates absolute stereochemistry with two defined stereocenters, contributing to its specific three-dimensional configuration and biological activity profiles.

The systematic classification extends beyond simple amino acid derivatives to encompass the specialized category of advanced glycation end products, despite its formation mechanism differing from typical glycation pathways. This classification acknowledges the compound's formation through non-enzymatic reactions and its structural similarity to other crosslinked amino acid derivatives found in thermally processed foods. The Chemical Entities of Biological Interest database provides additional classification context, emphasizing the compound's role as a non-proteinogenic amino acid with specific biological significance.

Properties

CAS No.

18810-04-3

Molecular Formula

C9H19N3O4

Molecular Weight

233.27 g/mol

IUPAC Name

(2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid

InChI

InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7?/m0/s1

InChI Key

IMSOBGJSYSFTKG-PKPIPKONSA-N

Isomeric SMILES

C(CCNCC(C(=O)O)N)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysinoalanine;  LAL;  CCRIS 5632;  CCRIS-5632;  CCRIS5632; 

Origin of Product

United States

Scientific Research Applications

Protein Engineering

L-Lysine, N6-(2-amino-2-carboxyethyl)- is utilized as a clickable amino acid for the site-specific incorporation into proteins. This allows researchers to create proteins with unique functionalities through bioorthogonal reactions. For instance, its azide group facilitates reactions with alkynes, enabling the synthesis of complex biomolecules and chemical probes for biological applications .

Table 1: Key Applications in Protein Engineering

ApplicationDescription
Site-specific incorporationUsed to incorporate unnatural amino acids into proteins for functional studies .
Chemical probe synthesisServes as a tool for creating probes that can interact with biological targets .
Genetic code expansionAids in expanding the genetic code in both prokaryotic and eukaryotic systems .

Enzyme Semisynthesis

The compound has been employed in the semisynthesis of active enzymes through quantitative click ligation techniques. This method enhances the efficiency of enzyme production and modification, allowing for tailored enzyme properties suitable for specific biochemical pathways .

Dietary Supplementation

L-Lysine is recognized for its role in human nutrition as an essential amino acid. It is crucial for protein synthesis, collagen formation, and calcium absorption. Supplementation with L-lysine can help address deficiencies that may lead to health issues such as impaired fatty acid metabolism and anemia .

Table 2: Nutritional Benefits of L-Lysine

BenefitDescription
Protein synthesisEssential for the production of proteins necessary for growth and repair .
Collagen formationPlays a significant role in stabilizing collagen structures in connective tissues .
Calcium absorptionAids in maintaining calcium homeostasis, impacting bone health .

Impact on Health

A study indicated that L-lysine supplementation could improve calcium retention and reduce anxiety symptoms in individuals with low dietary intake of this amino acid. The findings suggest that adequate lysine levels are vital for both physical and mental health .

Applications in Food Science

L-Lysine derivatives have been explored as indicators of food quality, particularly in assessing the heat treatment of food products through Maillard reaction products (MRPs). These compounds serve as markers for nutritional quality and potential health impacts related to aging and disease processes such as diabetes and cancer .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar N6-Modified Lysine Derivatives

Structural and Functional Overview

The ε-amino group of lysine is a common site for enzymatic or chemical modifications, yielding derivatives with diverse biological and industrial applications. Below is a comparative analysis of key N6-modified lysine compounds:

Table 1: Comparison of N6-Modified Lysine Derivatives
Compound Name Structural Feature Biological/Industrial Role Key Findings
Lysinoalanine (Target Compound) N6-(2-amino-2-carboxyethyl) Renal toxicity; food safety concern Forms in heated proteins, even without alkali ; implicated in nephrotoxicity .
N6-Acetyl-L-lysine N6-Acetyl group Epigenetic regulation Enhances histone acetylation, modulates chromatin structure ; synthesized via acetylation of lysine ε-amino group.
N6-(1-Iminoethyl)-L-lysine N6-Iminoethyl group Nitric oxide synthase (iNOS) inhibition Suppresses NO production in cardiovascular studies; improves cardiac function in diabetic models .
N6-Carboxymethyl Lysine (CML) N6-Carboxymethyl group Advanced Glycation Endproduct (AGE) Formed via glyoxal-lysine reactions; linked to diabetic complications .
N6-(1-Carboxyethyl)lysine N6-(1-Carboxyethyl) Microbial metabolite Produced by Streptococcus lactis; stereospecific synthesis (2S,8S configuration) .
N6-[(Benzyloxy)carbonyl]-L-lysine N6-Benzyloxycarbonyl (Cbz) group Pharmaceutical intermediate Detected in fungal fermentation; potential drug precursor .
N6-(Hydrazinoiminomethyl)-L-lysine N6-Hydrazinoiminomethyl group iNOS inhibition Selective inhibitor of inducible nitric oxide synthase; used in hypertension studies .

Q & A

Basic: What analytical techniques are recommended for characterizing L-Lysine, N6-(2-amino-2-carboxyethyl)- in complex biological matrices?

Methodological Answer:
To ensure accurate identification and quantification of this compound, researchers should employ tandem techniques such as liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns optimized for polar amino acid derivatives. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) is critical, particularly for resolving the stereochemistry of the 2-amino-2-carboxyethyl side chain. Matrix effects in biological samples (e.g., blood, tissue homogenates) can be mitigated using isotope-labeled internal standards (e.g., 13^{13}C6_6-L-lysine derivatives) . Data reproducibility should be confirmed through triplicate runs and spike-recovery experiments.

Advanced: How does the N6-(2-amino-2-carboxyethyl) modification influence enzymatic recognition in pathways like lipoylation or fructoselysine phosphorylation?

Methodological Answer:
The bulky 2-amino-2-carboxyethyl group sterically hinders substrate binding in enzymes such as lipoyl synthase (EC 2.8.1.8) and fructoselysine 6-kinase (EC 2.7.1.218). To assess this, conduct competitive inhibition assays using purified enzymes:

Compare kinetic parameters (KmK_m, VmaxV_{max}) of native substrates (e.g., N6-octanoyl-L-lysine or N6-fructosyl-L-lysine ) against the modified lysine derivative.

Use isothermal titration calorimetry (ITC) to quantify binding affinity changes.

Perform molecular dynamics simulations to map steric clashes in active sites (e.g., the [4Fe-4S] cluster in lipoyl synthase ).
Conflicting data on inhibition efficacy should be resolved by cross-validating results with site-directed mutagenesis of key catalytic residues.

Basic: What synthetic strategies are effective for introducing the 2-amino-2-carboxyethyl group onto L-lysine?

Methodological Answer:
The ε-amino group of L-lysine can be selectively modified via Schiff base formation followed by reductive amination:

React L-lysine with 2-oxo-3-aminopropanedioic acid under mildly acidic conditions (pH 5–6) to form an imine intermediate.

Reduce the intermediate using sodium cyanoborohydride (NaBH3_3CN) to stabilize the N6 bond.

Purify the product via ion-exchange chromatography to separate unreacted lysine and byproducts.
Validate synthetic yield using HPLC-UV (220 nm) and confirm regioselectivity via Fmoc-based protection/deprotection assays .

Advanced: How can researchers resolve contradictory findings regarding the compound’s role in nitric oxide synthase (NOS) regulation?

Methodological Answer:
Conflicting data (e.g., opposing effects on cardiac contractility ) may arise from tissue-specific NOS isoforms or dosing variability. To address this:

Use isoform-selective inhibitors (e.g., 1400W for iNOS) in parallel with the compound in ex vivo heart models .

Standardize dosing by calculating physiological molar ratios (e.g., 1:10 compound-to-lysine ratio) to mimic in vivo conditions.

Apply transcriptomic profiling (RNA-seq) to identify downstream pathways affected by the compound.
Statistical significance should be tested using mixed-effects models to account for inter-subject variability in biological replicates .

Basic: What in vitro models are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:
Simulate physiological degradation using:

Phosphate-buffered saline (PBS, pH 7.4) at 37°C with agitation (100 rpm). Sample aliquots at 0, 6, 12, and 24 hours for LC-MS analysis.

Protease-rich environments (e.g., pancreatic extract) to assess susceptibility to enzymatic hydrolysis.

Oxidative stress conditions (e.g., 1 mM H2_2O2_2) to evaluate radical-mediated degradation.
Compare degradation kinetics with structurally similar compounds (e.g., N6-trimethyl-L-lysine ) to identify stabilizing functional groups.

Advanced: How does N6-(2-amino-2-carboxyethyl)-L-lysine compare to other lysine derivatives in post-translational modification (PTM) studies?

Methodological Answer:

Perform side-by-side PTM assays using acetyltransferase (e.g., EC 2.3.1.286 ) or sirtuin enzymes to compare modification rates.

Use cryo-electron microscopy to resolve structural perturbations caused by the compound in modified histones or metabolic enzymes.

Quantify cross-talk with other PTMs (e.g., ubiquitination) via co-immunoprecipitation followed by MALDI-TOF mass spectrometry .
Contradictory results (e.g., enhanced vs. suppressed enzymatic activity) may reflect pH-dependent charge states of the 2-carboxyethyl group, necessitating zeta potential measurements during assays.

Basic: What quality control criteria should be applied to synthetic batches of this compound?

Methodological Answer:

Purity : ≥95% by HPLC-ELSD (evaporative light scattering detection).

Chirality : Confirm L-configuration via polarimetry ([α]D20[\alpha]_D^{20} = +14.6° to +15.8° in 6 M HCl).

Heavy metals : ≤10 ppm by ICP-MS , critical for cell culture applications.

Water content : ≤0.5% by Karl Fischer titration to prevent hydrolysis.
Reference standards should be sourced from accredited suppliers (e.g., PubChem ), excluding unverified vendors like BenchChem.

Advanced: What mechanistic insights can be gained from studying this compound’s interaction with Fe-S cluster proteins?

Methodological Answer:
The compound’s carboxyethyl group may chelate iron in [4Fe-4S] clusters, disrupting electron transport. Investigate this via:

Mössbauer spectroscopy to detect Fe2+/3+^{2+/3+} oxidation state changes.

Electron paramagnetic resonance (EPR) to monitor cluster destabilization.

Differential scanning calorimetry (DSC) to measure thermal denaturation shifts in Fe-S-dependent enzymes (e.g., lipoyl synthase ).
Contradictions in cluster stability data may arise from anaerobic vs. aerobic assay conditions; replicate experiments under controlled O2_2 levels.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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